C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13436826
InChI: InChI=1S/C13H19FN2.ClH/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16;/h3-6,12H,1-2,7-10,15H2;1H
SMILES: C1CC(CN(C1)CC2=CC=C(C=C2)F)CN.Cl
Molecular Formula: C13H20ClFN2
Molecular Weight: 258.76 g/mol

C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride

CAS No.:

Cat. No.: VC13436826

Molecular Formula: C13H20ClFN2

Molecular Weight: 258.76 g/mol

* For research use only. Not for human or veterinary use.

C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride -

Specification

Molecular Formula C13H20ClFN2
Molecular Weight 258.76 g/mol
IUPAC Name [1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C13H19FN2.ClH/c14-13-5-3-11(4-6-13)9-16-7-1-2-12(8-15)10-16;/h3-6,12H,1-2,7-10,15H2;1H
Standard InChI Key XIFDDMXSHWCOIU-UHFFFAOYSA-N
SMILES C1CC(CN(C1)CC2=CC=C(C=C2)F)CN.Cl
Canonical SMILES C1CC(CN(C1)CC2=CC=C(C=C2)F)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring (a six-membered heterocycle with one nitrogen atom) substituted at the 3-position with a methylamine group (CH2NH2-\text{CH}_2\text{NH}_2) and a 4-fluorobenzyl group (CH2C6H4F-\text{CH}_2\text{C}_6\text{H}_4\text{F}) at the 1-position. The hydrochloride salt formation occurs via protonation of the amine group, yielding a zwitterionic structure with improved aqueous solubility .

Key structural descriptors include:

  • IUPAC Name: [1-[(4-fluorophenyl)methyl]piperidin-3-yl]methanamine hydrochloride.

  • SMILES Notation: C1CC(CN(C1)CC2=CC=C(C=C2)F)CN.Cl .

  • Canonical SMILES: C1CC(CN(C1)CC2=CC=C(C=C2)F)CN.Cl.

Physicochemical Parameters

PropertyValueSource
Molecular FormulaC13H20ClFN2\text{C}_{13}\text{H}_{20}\text{ClFN}_2
Molecular Weight258.76 g/mol
Exact Mass258.129 g/mol
LogP (Partition Coefficient)2.998
Topological Polar Surface Area46.33 Ų

The compound’s LogP value suggests moderate lipophilicity, balancing membrane permeability and solubility. Its polar surface area (46.33 Ų) indicates potential for blood-brain barrier penetration, relevant for neurological applications .

Synthesis and Preparation

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with piperidine derivatives. A common route includes:

  • Functionalization of Piperidine: Introducing the 4-fluorobenzyl group via nucleophilic substitution or reductive amination .

  • Methylamine Incorporation: Alkylation or condensation reactions to attach the methylamine moiety .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Patent EP1609781B1 describes chiral resolution techniques for similar piperidine derivatives, emphasizing the use of stereospecific precursors to isolate enantiomers . For instance, optical resolution of racemic mixtures using chiral acids (e.g., camphorsulfonic acid) ensures enantiopurity, critical for pharmacological activity .

Optimization Challenges

Key challenges include:

  • Stereochemical Control: Ensuring enantiomeric purity, as the R-configuration is often pharmacologically active .

  • Byproduct Mitigation: Minimizing dihydro impurities during debenzylation steps, which can affect efficacy .

  • Solubility Enhancement: The hydrochloride salt form addresses poor solubility inherent to amine derivatives.

Pharmacological Applications

Neurological Disorders

Research on structurally related compounds highlights potential in modulating neurotransmitter systems. For example, diphenyltetrahydro-oxazolo[3,4-α]pyrazin-3(5H)-ones, which share similar piperidine motifs, exhibit antagonist activity at neuropeptide S (NPS) receptors (Ke=36K_e = 36 nM) . NPS receptor modulation is linked to anxiety, panic disorders, and substance abuse, suggesting therapeutic potential for this compound .

Protein Kinase Inhibition

Patents WO2002096909A1 and US20160122354A1 describe pyrrolo[2,3-d]pyrimidine derivatives with piperidine side chains as Janus kinase (JAK) inhibitors . These compounds, including analogs of tofacitinib, suppress JAK3 activity, offering immunosuppressive effects for rheumatoid arthritis and psoriasis . While direct evidence for C-[1-(4-Fluoro-benzyl)-piperidin-3-yl]-methylamine hydrochloride is limited, its structural similarity positions it as a candidate for kinase-targeted drug discovery .

SupplierLocationPurity GradeReference
Meryer Chemical TechnologyShanghai, China>98%
Amber MolTech LLCChinaResearch-grade
EvitachemGlobalCustom synthesis

Prices vary by quantity and purity, with bulk orders (≥100 g) typically costing $50–$200 per gram.

Future Research Directions

Therapeutic Exploration

  • Neuropsychiatric Disorders: Further in vivo studies to validate NPS receptor antagonism .

  • Autoimmune Diseases: Preclinical testing for JAK3 inhibition efficacy .

  • Oncology: Investigating kinase inhibition in leukemia models .

Synthetic Advancements

  • Enantioselective Catalysis: Developing asymmetric synthesis routes to improve yield .

  • Prodrug Formulations: Enhancing bioavailability through ester or amide prodrugs .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator